Azetidine hydrochloride

Description

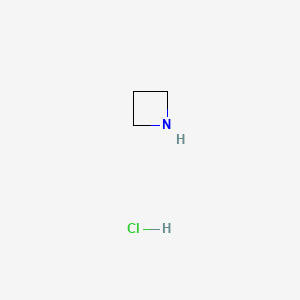

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azetidine and Its Derivatives

Classical and Established Azetidine (B1206935) Ring Formation Approaches

The formation of the azetidine ring can be broadly categorized into methods that form one of the ring's carbon-nitrogen bonds in the key cyclization step. These approaches often rely on intramolecular reactions to overcome the inherent ring strain of the four-membered system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, wherein a suitably functionalized acyclic precursor undergoes ring closure. This can be achieved through either nucleophilic or electrophilic pathways.

One of the most direct and classical methods for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-haloamine or a derivative of a γ-amino alcohol. In this approach, the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom three carbons away, which bears a good leaving group, typically a halogen or a sulfonate ester.

The cyclization of γ-haloamines is a classic example of an intramolecular SN2 reaction. The efficiency of this reaction is influenced by the nature of the substituents on both the nitrogen and the carbon backbone. Generally, the reaction is carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.

Table 1: Synthesis of Azetidines via Intramolecular Nucleophilic Substitution of Haloamines

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-3-chloropropylamine | K₂CO₃ | Acetonitrile | Reflux | 85 | researchgate.net |

| N-Tosyl-3-bromopropylamine | NaH | DMF | 25 | 90 | organic-chemistry.org |

| N-(4-Methoxybenzyl)-3-iodopropylamine | Cs₂CO₃ | Acetonitrile | 80 | 78 | researchgate.net |

Similarly, γ-amino alcohols can be converted into azetidines by first activating the hydroxyl group to transform it into a better leaving group, such as a tosylate or mesylate. The subsequent intramolecular cyclization proceeds in a similar fashion to that of γ-haloamines. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. nih.gov

Table 2: Synthesis of Azetidines from γ-Amino Alcohols and Their Derivatives

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|

In contrast to nucleophilic cyclizations, electrophilic cyclization strategies involve the attack of a nucleophilic carbon onto an electrophilic nitrogen species. These methods often utilize unsaturated precursors, such as homoallylic amines. The intramolecular cyclization can be promoted by various electrophilic reagents. For instance, the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the generation of a palladium nitrenoid, which then undergoes intramolecular C-H insertion.

Another approach involves the intramolecular aminolysis of epoxides, which can be considered an electrophilic cyclization where the epoxide carbon is the electrophile. nih.gov Visible-light-mediated aza Paternò-Büchi reactions, which are [2+2] photocycloadditions between an imine and an alkene, also provide a direct route to functionalized azetidines. researchgate.netnih.gov

Table 3: Examples of Electrophilic Cyclization for Azetidine Synthesis

| Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Picolinoyl-3-butenylamine | Pd(OAc)₂, PhI(OAc)₂ | Toluene, 100 °C | 1-(Picolinoyl)azetidine | 65 | rsc.org |

| 2-Isoxazoline-3-carboxylate and Styrene | Ir photocatalyst | Blue light, rt | Functionalized azetidine | 90 | nih.gov |

| Tertiary alkylamines and alkynes | [(DPEphos)(bcp)Cu]PF₆ | Blue light, rt | Substituted azetidines | up to 93 | nih.gov |

Reduction Protocols for Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, is a widely used and effective method for the synthesis of azetidines. The accessibility of β-lactams through various synthetic routes, including the well-known Staudinger [2+2] cycloaddition, makes this a versatile approach. The choice of reducing agent is crucial to selectively reduce the amide carbonyl without cleaving the strained four-membered ring.

Hydride-Mediated Reductions

Complex metal hydrides are powerful reducing agents capable of reducing the amide functionality of β-lactams. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. However, the high reactivity of LiAlH₄ can sometimes lead to ring cleavage as an undesired side reaction. nih.gov The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the desired azetidine product.

Diisobutylaluminum hydride (DIBAL-H) is another effective reducing agent for this purpose. masterorganicchemistry.comnih.govyoutube.com Its bulkier nature can sometimes offer better selectivity compared to LiAlH₄. The choice of hydride reagent often depends on the substitution pattern of the β-lactam.

Table 4: Hydride-Mediated Reduction of Azetidin-2-ones to Azetidines

| Azetidin-2-one (B1220530) Substrate | Hydride Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Diphenylazetidin-2-one | LiAlH₄ | THF | 0 to rt | 88 | nih.gov |

| 1-Benzyl-4-phenylazetidin-2-one | DIBAL-H | Toluene | -78 to rt | 92 | masterorganicchemistry.com |

| 4-(2-Chloroethyl)-1-phenylazetidin-2-one | LiAlH₄ | Ether | Reflux | 70 | nih.gov |

| 3-Methoxy-1,4-diphenylazetidin-2-one | LiAlH₄ | THF | rt | 85 | nih.gov |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a milder alternative to hydride reductions for the conversion of β-lactams to azetidines. This method typically involves the use of a heterogeneous catalyst, such as Raney Nickel, under a hydrogen atmosphere. acs.orgmdpi.comwjarr.com The activity and selectivity of the catalyst are key factors in achieving a successful reduction without ring opening.

Catalytic hydrogenation is often favored for its operational simplicity and the ability to avoid the handling of pyrophoric hydride reagents. The reaction conditions, including hydrogen pressure, temperature, and catalyst loading, can be optimized to achieve high yields of the desired azetidine.

Table 5: Catalytic Hydrogenation of Azetidin-2-ones to Azetidines

| Azetidin-2-one Substrate | Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diphenylazetidin-2-one | Raney Nickel | 50 | Ethanol | 100 | 95 | mdpi.com |

| 1-Benzyl-4-methylazetidin-2-one | Raney Nickel | 60 | Methanol | 80 | 89 | mdpi.com |

| N-Boc-2-azetine | 10% Pd/C | 1 | Ethyl Acetate | rt | 99 | uniba.it |

Modern and Advanced Azetidine Synthesis Strategies

The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, has been a significant focus of research due to its prevalence in medicinally important compounds. This section delves into contemporary and sophisticated methodologies that employ transition metal catalysis to construct the azetidine framework, offering advantages in efficiency, selectivity, and functional group tolerance over classical methods.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of azetidines is no exception. These methods often proceed through novel mechanisms, enabling the formation of previously inaccessible derivatives.

A powerful strategy for the synthesis of azetidines involves the intramolecular amination of unactivated C(sp³)–H bonds, catalyzed by palladium. organic-chemistry.orgacs.orgnih.gov This approach directly converts a C-H bond into a C-N bond, forming the azetidine ring. A key aspect of this methodology is the use of a directing group, such as picolinamide (B142947) (PA), which positions the palladium catalyst in proximity to the desired C-H bond for activation. organic-chemistry.orgacs.org

The reaction typically involves a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The process is notable for its ability to functionalize typically inert C-H bonds, including those of methyl groups, with high selectivity. acs.orgnih.gov This method has been successfully applied to synthesize a variety of azetidine, pyrrolidine, and indoline (B122111) compounds with predictable selectivities and often with low catalyst loading and the use of inexpensive reagents. organic-chemistry.orgacs.org The reaction exhibits a broad substrate scope, allowing for the construction of complex polycyclic and spirocyclic azetidine-containing scaffolds. acs.org

Table 1: Examples of Palladium-Catalyzed Azetidine Synthesis

| Substrate Type | Catalyst System | Key Features | Yield (%) | Ref |

|---|---|---|---|---|

| Aliphatic Amine with Picolinamide | Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular γ-C(sp³)–H amination | Good to Excellent | organic-chemistry.orgacs.org |

| (-)-cis-myrtanylamine derivative | Palladium Catalyst | High regioselectivity at bridgehead C(sp³)–H | High | acs.org |

Copper catalysis offers versatile pathways for azetidine synthesis through various cyclization and functionalization strategies. One notable method is the photo-induced copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This reaction proceeds via the generation of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization cascade affords the azetidine ring. nih.gov This method is advantageous for its operational simplicity and the use of a cheap and abundant metal catalyst. researchgate.net

Another significant copper-mediated approach is the enantioselective difunctionalization of azetines. nih.gov This strategy allows for the installation of two versatile functional groups, such as boryl and allyl groups, across the C=C bond of an azetine with the simultaneous creation of two new stereogenic centers. This provides a powerful tool for the synthesis of chiral 2,3-disubstituted azetidines, which are valuable building blocks in medicinal chemistry. nih.gov Furthermore, copper(I) catalysis can facilitate a tandem acs.orgresearchgate.net-rearrangement and 4π-electrocyclization of O-propargylic oximes to furnish azetidine nitrones. acs.org

Table 2: Copper-Mediated Azetidine Synthesis Strategies

| Reaction Type | Catalyst System | Key Features | Product Type | Ref |

|---|---|---|---|---|

| Photo-induced radical [3+1] annulation | Copper photocatalyst | Utilizes aliphatic amines and alkynes | Polysubstituted azetidines | the-innovation.orgnih.gov |

| Enantioselective boryl allylation | Cu/bisphosphine | Difunctionalization of azetines | Chiral 2,3-disubstituted azetidines | nih.gov |

Tantalum catalysis provides an atom-economic route to substituted N-heterocycles, including azetidines, through hydroaminoalkylation. acs.orgubc.canih.gov This process involves the reaction of an alkene with a C-H bond alpha to an amine nitrogen. A notable application of this methodology is a one-pot alkylation/cyclization procedure that generates 3-methylated azetidines. acs.orgnih.gov This strategy is particularly useful for synthesizing β-alkylated N-heterocycles. acs.orgubc.canih.govfigshare.com The in-situ generated tantalum catalyst system demonstrates a wide tolerance for various amines and alkenes. digitellinc.com

Titanium(IV)-mediated synthesis provides an effective method for constructing spirocyclic NH-azetidines from oxime ethers. researchgate.netnih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netrsc.org In this reaction, a titanacyclopropane intermediate is generated in situ from a Grignard reagent and a titanium(IV) alkoxide. researchgate.netwikipedia.orgorganic-chemistry.org This titanacyclopropane acts as a 1,2-dianion equivalent, which then inserts into the oxime ether to form the four-membered azetidine ring. researchgate.netnih.gov This method is particularly valuable for creating structurally diverse and previously unreported NH-azetidines in a single step and is tolerant of various functional groups. researchgate.netnih.gov

Table 3: Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

| Starting Materials | Reagents | Key Intermediate | Product Feature | Ref |

|---|

Rhodium-catalyzed carbene insertion into C-H bonds is a powerful tool for C-N bond formation and the synthesis of nitrogen-containing heterocycles. In the context of azetidine synthesis, this methodology can be applied through the intermolecular sp³-C–H amination of alkyl bromide derivatives. nsf.gov The resulting aminated intermediate can then undergo intramolecular cyclization to afford the azetidine ring. nsf.gov

A significant advancement in this area is the enantioselective C-H insertion of rhodium(II) azavinyl carbenes, which are generated from stable and readily available 1-sulfonyl-1,2,3-triazoles. nih.gov This method allows for the functionalization of unactivated alkanes to produce a variety of β-chiral sulfonamides with high enantioselectivity. nih.gov These sulfonamides can serve as precursors to or directly incorporate the azetidine moiety. The stereospecificity of rhodium-catalyzed C-H amination also enables the synthesis of optically active cyclic amines with tetrasubstituted centers. nsf.gov

Organocatalytic Syntheses

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of azetidine derivatives, providing access to chiral, non-racemic products with high enantioselectivity. These methods often utilize small organic molecules as catalysts, avoiding the use of metal catalysts.

A notable example involves the use of thiourea (B124793) and squaramide catalysts in the asymmetric synthesis of α-azetidinyl tertiary alkyl fluorides and chlorides. nih.gov This approach allows for the construction of a tetrasubstituted chiral carbon center adjacent to the azetidine ring. The reaction of Cbz- and Boc-protected azetidines with fluorooxindoles in the presence of a squaramide catalyst can yield the corresponding azetidinyl fluorooxindoles in high yields (90-97%) and excellent enantiomeric excesses (92-93% ee). nih.gov This method is significant as it incorporates the medicinally relevant azetidine ring into complex scaffolds. nih.gov

The following table summarizes the key aspects of this organocatalytic approach:

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) |

| Squaramide V | Cbz/Boc-protected azetidines, Fluorooxindoles | α-Azetidinyl fluorooxindoles | 90-97% | 92-93% |

This methodology highlights the potential of organocatalysis to generate structurally diverse and stereochemically complex azetidine-containing molecules, which are valuable building blocks in medicinal chemistry. nih.gov

Photochemical and Photoredox-Catalyzed Routes

Recent advancements in photochemistry and photoredox catalysis have provided innovative and efficient pathways for the synthesis of azetidines. These methods often proceed under mild conditions and offer unique reactivity patterns.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine ring. nih.govnih.gov While traditionally requiring UV light, recent developments have enabled this reaction to proceed under visible light irradiation through the use of photocatalysts. nih.govrsc.org This approach is advantageous as it avoids high-energy radiation and allows for broader substrate scope and functional group tolerance. springernature.com

In these reactions, a photocatalyst absorbs visible light and transfers its energy to either the imine or alkene, promoting it to an excited triplet state. nih.govresearchgate.net This excited species then undergoes a [2+2] cycloaddition with the ground-state partner to form the azetidine ring. nih.gov Both intermolecular and intramolecular versions of this reaction have been developed. nih.govnih.gov

An intramolecular visible-light-mediated aza Paternò-Büchi reaction of unactivated alkenes has been reported to produce complex tricyclic azetidines in yields up to 84%. nih.gov This method expands the utility of the aza Paternò-Büchi reaction to include previously unreactive substrates. nih.gov The choice of photocatalyst is crucial for the success of these reactions, with iridium-based complexes often being effective. nih.govresearchgate.net

The table below provides an overview of representative visible-light-mediated aza Paternò-Büchi reactions:

| Reaction Type | Substrates | Photocatalyst | Product | Yield |

| Intramolecular | Cyclic oximes with pendant unactivated alkenes | Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 | Tricyclic azetidines | Up to 84% |

| Intermolecular | 2-Isoxazoline-3-carboxylates and alkenes | Iridium-based triplet photocatalyst | Functionalized azetidines | Not specified |

These photochemical methods provide a powerful and versatile strategy for accessing a wide range of structurally diverse and complex azetidine derivatives. nih.govspringernature.com

Photoredox catalysis has also enabled the functionalization of azetidines through decarboxylative strategies. digitellinc.com This approach utilizes readily available azetidine carboxylic acids as precursors to generate azetidine-centered radicals, which can then participate in various bond-forming reactions. acs.org

In a typical process, a photocatalyst absorbs visible light and oxidizes the carboxylate anion of an azetidine carboxylic acid. This leads to decarboxylation and the formation of a tertiary benzylic azetidine radical. acs.org This radical can then undergo conjugate addition to activated alkenes, resulting in the formation of 3-aryl-3-alkyl substituted azetidines. digitellinc.com

This method is particularly useful for accessing 3,3-disubstituted azetidines, which are valuable motifs in medicinal chemistry. digitellinc.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. digitellinc.com

A summary of this decarboxylative functionalization is presented in the table below:

| Azetidine Precursor | Reactant | Photocatalyst | Product |

| 3-Aryl-azetidine-3-carboxylic acid | Activated alkene | Not specified | 3-Aryl-3-alkyl substituted azetidine |

This photochemical decarboxylative approach provides a novel and efficient route for the synthesis of highly substituted azetidine derivatives from readily accessible starting materials. digitellinc.comacs.org

Ring Transformation and Rearrangement Reactions

Ring transformation and rearrangement reactions offer alternative strategies for the synthesis of azetidines, often starting from other heterocyclic systems or strained carbocycles.

The ring expansion of aziridines to azetidines represents a viable synthetic route. For instance, alkyl 2-(bromomethyl)aziridine-2-carboxylates can be thermally isomerized to afford the corresponding alkyl 3-bromoazetidine-3-carboxylates. nih.gov In this process, the kinetically favored aziridines are formed first through a base-induced cyclization and can then be converted to the thermodynamically more stable azetidines upon heating. nih.gov This method provides access to functionalized azetidine-3-carboxylic acid derivatives. nih.gov

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) and its derivatives can be harnessed for the synthesis of functionalized azetidines. rsc.orgacs.org These strain-release reactions involve the cleavage of the central C–N bond, leading to the formation of a 1,3-disubstituted azetidine. semanticscholar.org

One such methodology involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters to form an intermediate boronate complex. acs.org Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C–N bond, yielding an azetidinyl boronic ester. acs.org This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. acs.org

Another approach utilizes the N-activation of azabicyclo[1.1.0]butyl carbinols. researchgate.net Treatment with trifluoroacetic anhydride (B1165640) or triflic anhydride can induce a semipinacol rearrangement, affording keto-1,3,3-substituted azetidines. researchgate.net

The table below summarizes key features of these strain-release homologation reactions:

| Starting Material | Reagents | Key Transformation | Product |

| Azabicyclo[1.1.0]butane | 1. s-BuLi/TMEDA 2. Boronic ester 3. Acetic acid | 1,2-metalate rearrangement | Azetidinyl boronic ester |

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride or Triflic anhydride | Semipinacol rearrangement | Keto-1,3,3-substituted azetidines |

These strain-driven methodologies provide efficient access to a variety of substituted azetidines that can be challenging to synthesize through other routes. acs.orgsemanticscholar.orgresearchgate.net

Ring Contraction Approaches

The synthesis of azetidines through ring contraction of larger heterocyclic systems is a notable strategy, effectively leveraging the transformation of more readily available starting materials into the strained four-membered ring. A prominent example of this approach is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. This reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization that results in the contraction of the five-membered ring to a four-membered one.

The process is often facilitated by a base, such as potassium carbonate, and can accommodate a variety of nucleophiles, including alcohols and anilines. This method is advantageous as it allows for the incorporation of diverse functional groups at the α-position of the azetidine ring. The reaction mechanism is believed to involve the formation of an enolate, which then cyclizes to a cyclopropanone-like intermediate that is subsequently opened by the nucleophile.

Detailed research findings have demonstrated the versatility of this approach with a range of substrates and nucleophiles, leading to good to excellent yields of the desired azetidine derivatives.

Table 1: Examples of Azetidine Synthesis via Ring Contraction of α-bromo N-sulfonylpyrrolidinones

| Substrate | Nucleophile | Base/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Tosyl-α-bromopyrrolidinone | Methanol | K₂CO₃, MeCN/MeOH, 60°C | Methyl 1-tosylazetidine-2-carboxylate | 92 |

| N-Benzenesulfonyl-α-bromopyrrolidinone | Ethanol | K₂CO₃, MeCN/EtOH, 60°C | Ethyl 1-(phenylsulfonyl)azetidine-2-carboxylate | 88 |

| N-Mesitylenesulfonyl-α-bromopyrrolidinone | Aniline | K₂CO₃, MeCN, 60°C | N-Phenyl-1-(mesitylsulfonyl)azetidine-2-carboxamide | 75 |

| N-Nosyl-α-bromopyrrolidinone | Phenol | K₂CO₃, MeCN, 60°C | Phenyl 1-(nosyl)azetidine-2-carboxylate | 81 |

Multicomponent Reactions Incorporating Azetidine Moieties

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single step. The incorporation of azetidine moieties through MCRs is a highly attractive strategy for generating diverse libraries of functionalized azetidines.

One notable example is the Passerini reaction involving biocatalytically derived enantiopure azetidine-2-carboxyaldehyde. nih.gov This three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, can be used to produce polyfunctionalized azetidine derivatives. nih.gov While classical Passerini conditions may result in poor diastereoselectivity, the use of promoters like zinc bromide has been shown to significantly improve the diastereomeric ratio. nih.gov

Another significant MCR is the copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which affords 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org This reaction proceeds under mild conditions and is thought to occur via a [2+2] cycloaddition mechanism. acs.org

Furthermore, a four-component strain-release-driven synthesis of functionalized azetidines has been developed. bris.ac.uk This method utilizes a nih.govnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence, allowing for the modular synthesis of substituted azetidines. bris.ac.uk

Table 2: Multicomponent Reactions for the Synthesis of Azetidine Derivatives

| Reaction Type | Components | Catalyst/Promoter | Product Type | Key Features |

|---|---|---|---|---|

| Passerini Reaction | Azetidine-2-carboxyaldehyde, carboxylic acid, isocyanide | Zinc bromide | α-Acyloxy carboxamides of azetidine | Improved diastereoselectivity with promoter. nih.gov |

| Copper-Catalyzed MCR | Terminal alkyne, sulfonyl azide, carbodiimide | CuI | 2-(Sulfonylimino)-4-(alkylimino)azetidines | Mild conditions, good to excellent yields. acs.org |

| Strain-Release-Driven MCR | Azabicyclo[1.1.0]butyl-lithium, three electrophiles | None | Substituted azetidines | Modular synthesis with high diversity. bris.ac.uk |

| Photo-induced Copper-Catalyzed MCR | Acetylene, aldehyde, amine | Copper complex | Functionalized azetidines | Utilizes readily available starting materials. nih.gov |

Green Chemistry Principles in Azetidine Synthesis

The application of green chemistry principles to the synthesis of azetidines is an area of growing importance, aiming to develop more environmentally benign and sustainable methodologies.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of azetidines. A notable application is the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol, to form simple azetidines. researchgate.net This reaction proceeds rapidly in water under microwave irradiation, offering a green alternative to conventional heating methods. researchgate.net The use of water as a solvent further enhances the environmental friendliness of this protocol. researchgate.net Microwave irradiation has also been employed in the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine, demonstrating reduced reaction times and improved yields compared to conventional methods. rasayanjournal.co.in

Solventless Reaction Systems

While specific examples of entirely solventless systems for azetidine synthesis are less common in the reviewed literature, the principles of reducing solvent use are evident in methodologies that employ aqueous media or solid-supported reagents. The aforementioned microwave-assisted synthesis in water is a step towards minimizing the use of volatile organic solvents. researchgate.net Future developments in this area could involve the use of solid-phase synthesis or mechanochemical methods to further reduce solvent consumption.

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly route to chiral azetidines. A groundbreaking development in this area is the enantioselective one-carbon ring expansion of aziridines to azetidines, catalyzed by an engineered "carbene transferase" enzyme. researchgate.netacs.org A laboratory-evolved variant of cytochrome P450, P411-AzetS, has demonstrated exceptional stereocontrol over a nih.govnih.gov-Stevens rearrangement, producing azetidines with excellent enantiomeric ratios. acs.org This biocatalytic method overcomes the challenges associated with the inherent reactivity of the aziridinium (B1262131) ylide intermediates, which often lead to side reactions with traditional chemical catalysts. acs.orgthieme-connect.com This approach highlights the potential of directed evolution of enzymes to create novel biocatalysts for challenging chemical transformations. thieme-connect.com

Table 3: Green Chemistry Approaches in Azetidine Synthesis

| Approach | Methodology | Key Advantages | Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Cyclization of 3-(ammonio)propyl sulfates | Accelerated reaction times, use of water as solvent. researchgate.net | Synthesis of simple azetidines. researchgate.net |

| Biocatalysis | Enantioselective nih.govnih.gov-Stevens rearrangement of aziridines | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netacs.org | Synthesis of chiral azetidines using an engineered cytochrome P450. acs.org |

Stereoselective and Enantioselective Azetidine Synthesis

The development of stereoselective and enantioselective methods for the synthesis of azetidines is of paramount importance due to the prevalence of chiral azetidine scaffolds in pharmaceuticals and biologically active compounds.

A variety of strategies have been successfully employed to control the stereochemistry of the azetidine ring. Organocatalysis has been utilized for the enantioselective α-chlorination of aldehydes, which serve as precursors for the synthesis of C2-functionalized azetidines with high enantiomeric excess. nih.gov

Copper-catalyzed reactions have also proven to be highly effective. For instance, the highly enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This method allows for the simultaneous installation of two versatile functional groups with the creation of two new stereogenic centers. acs.org

Biocatalytic methods, as previously discussed, offer exceptional enantioselectivity. The engineered enzyme P411-AzetS catalyzes the nih.govnih.gov-Stevens rearrangement of aziridines to azetidines with nearly perfect enantiocontrol. acs.org

Furthermore, gold-catalyzed intermolecular oxidation of alkynes has been developed as a flexible and stereoselective synthesis of azetidin-3-ones. nih.gov This method allows for the efficient construction of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Table 4: Stereoselective and Enantioselective Syntheses of Azetidines

| Methodology | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

|---|---|---|---|---|

| Organocatalysis | Chiral amine | Aldehydes | C2-functionalized azetidines | 84–92% ee. nih.gov |

| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine complex | Azetines | 2,3-Disubstituted azetidines | High enantioselectivity. acs.org |

| Biocatalysis | Engineered Cytochrome P450 (P411-AzetS) | Aziridines | Chiral azetidines | 99:1 er. acs.org |

| Gold-Catalyzed Alkyne Oxidation | Cationic gold(I) complex | N-propargylsulfonamides | Azetidin-3-ones | >98% ee. nih.gov |

Chiral Auxiliaries in Azetidine Construction

The use of stoichiometric chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of azetidines. This approach involves covalently attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent ring-forming reaction.

One common and effective strategy employs optically active α-methylbenzylamine or its derivatives. For instance, (S)-1-phenylethylamine has been utilized not only as a chiral auxiliary but also as the nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org This method allows for the practical, multi-step preparation of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials, with the key azetidine ring construction occurring via an intramolecular alkylation. nih.gov

Another widely used class of chiral auxiliaries is the tert-butanesulfinamides, developed by Ellman. These are valued for being inexpensive, available as both enantiomers, providing strong chiral induction, and acting as a protecting group that is readily cleaved post-cyclization. acs.org A general, three-step approach to C2-substituted azetidines uses chiral tert-butanesulfinamides to provide chiral induction with 1,3-bis-electrophilic 3-chloropropanal. This method is effective for producing azetidines with a range of aryl, vinyl, allyl, and alkyl substituents and has been demonstrated on a gram scale. acs.org The synthesis of enantiopure homoallylamines, precursors to certain azetidines, has also been achieved with high diastereoselectivity (>99% d.r.) using an Ellman auxiliary. bham.ac.uk

| Chiral Auxiliary | Azetidine Product Type | Key Features |

| (S)-1-Phenylethylamine | Azetidine-2,4-dicarboxylic acids | Auxiliary also serves as nitrogen source. rsc.orgrsc.org |

| α-Methylbenzylamine | Azetidine-2-carboxylic acid enantiomers | Practical synthesis from inexpensive chemicals via intramolecular alkylation. nih.gov |

| tert-Butanesulfinamide (Ellman) | C2-substituted azetidines | Inexpensive, provides strong chiral induction, easily cleaved. acs.org |

Asymmetric Catalysis for Enantioenriched Azetidines

Asymmetric catalysis offers a more atom-economical approach to enantioenriched azetidines by using a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product. birmingham.ac.uk Since the 1990s, various catalytic systems based on chiral, azetidine-derived ligands and organocatalysts have been developed for reactions such as Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

Recent advancements have focused on the difunctionalization of azetine precursors. A notable example is the copper-catalyzed boryl allylation of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. nih.gov Using a Cu/bisphosphine catalyst, this method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high enantioselectivity (up to 95:5 er). nih.govnih.gov This represents a significant development in the asymmetric boryl alkylation of strained, electron-rich heterocycles. nih.gov

Hydrogen-bond-donor catalysis has also emerged as a powerful tool. Chiral squaramide catalysts can promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This method is effective for a broad range of substrates bearing diverse aromatic and heteroaromatic substituents, demonstrating the versatility of using noncovalent interactions to induce enantioselectivity. acs.org

| Catalytic System | Reaction Type | Product | Enantioselectivity |

| Copper/Bisphosphine | Asymmetric boryl allylation of azetines | Chiral 2,3-disubstituted azetidines | Up to 95:5 e.r. nih.gov |

| Ruthenium/Chiral Ligand | Hydrogenation of 2-azetines | Chiral azetidines | Up to 95:5 e.r. nih.gov |

| Chiral Squaramide | Ring-opening of 3-substituted azetidines | Enantioenriched ring-opened products | High enantioselectivity reported. acs.org |

Diastereoselective Hydrozirconation Approaches

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters. An innovative approach to enantiomerically enriched cis-2,3-disubstituted azetidines utilizes a diastereoselective hydrozirconation reaction. acs.org This method begins with Boc-protected chiral allylic amines, which undergo hydrozirconation to form N-functionalized organozirconium intermediates with high diastereoselectivity. acs.org

The resulting organozirconiums are versatile chiral building blocks. They can be subsequently transformed through an iodination/cyclization sequence to yield the target cis-2,3-disubstituted azetidines. acs.org This process effectively translates the stereochemical information from the starting chiral amine to the final azetidine product, providing a reliable route to stereochemically complex azetidine structures. acs.org

Flow Chemistry Applications for Scalable Azetidine Synthesis

Continuous-flow chemistry has become an enabling technology for the safe and scalable synthesis of azetidines and their salts. Traditional batch synthesis methods often require harsh conditions, hazardous reagents, and can involve potentially exothermic steps, making them difficult to control on a large scale. nih.gov Flow reactors, with their superior heat and mass transfer capabilities, offer precise control over reaction parameters like temperature and pressure, leading to safer processes and often higher yields. nih.govacs.org

A gram-scale domino synthesis of azetidinium salts from the aminolysis of epichlorohydrin (B41342) has been successfully developed in both batch and flow modes. nih.gov A comparison revealed that the flow method was not only faster but also more efficient, providing higher yields of the corresponding azetidinium salt. nih.govacs.org The enhanced temperature control in the microreactor is particularly beneficial for managing the highly exothermic nature of the reaction. nih.gov

Flow technology also enables novel reactivity. A continuous-flow synthesis of C3-functionalized azetidines and C2-functionalized azetines has been developed from a common precursor, N-Boc-3-iodoazetidine. uniba.itacs.org This process involves the generation and trapping of highly reactive lithiated intermediates. The use of flow reactors allows for the safe handling of these intermediates at significantly higher temperatures than are feasible in batch processing. uniba.itacs.org Furthermore, this approach facilitates the use of greener solvents like cyclopentyl methyl ether (CPME), enhancing the sustainability of the synthesis. uniba.ituniba.it

| Method | Key Features | Advantages |

| Batch Synthesis | Traditional reaction vessel. | Well-understood, suitable for small-scale discovery. |

| Flow Synthesis | Microreactors with continuous reagent feed. | Better temperature/pressure control, enhanced safety, faster reaction times, higher yields, enables difficult reactions (e.g., with unstable intermediates). nih.govacs.org |

Reactivity and Chemical Transformations of Azetidine Hydrochloride

Functionalization and Derivatization Strategies

While ring-opening reactions leverage the strain of the azetidine (B1206935) ring, the molecule can also be functionalized while retaining the four-membered core. Azetidine hydrochloride serves as a stable precursor to the free azetidine base, which is a key nucleophilic intermediate for these derivatizations.

The nitrogen atom of azetidine is the most common site for functionalization. To perform N-substitution reactions, the free base of azetidine must first be generated from this compound. This is typically achieved by treating the salt with a base, such as triethylamine or potassium carbonate, in an appropriate solvent. rsc.org The resulting free amine is a potent nucleophile that readily reacts with various electrophiles.

N-Acylation: Free-based azetidine reacts smoothly with acylating agents like acyl chlorides or anhydrides to form N-acyl azetidines (amides). This reaction is often performed by the slow addition of the acyl chloride to a solution of the azetidine base. rsc.orgorientjchem.org A one-pot, three-step sequence involving cyclization, deprotection of a sulfinamide, and subsequent acylation with a benzoyl chloride has been developed to produce N-acylated azetidines. acs.org

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides or other alkylating agents. For example, N-alkylation with allyl bromide has been used to introduce an allyl group, which can then participate in further reactions like ring-closing metathesis. rsc.org

N-Arylation: The reaction of azetidine with activated aryl halides, often under copper or palladium catalysis, can be used to form N-aryl azetidines. organic-chemistry.org

Other N-Derivatizations: The nucleophilic nitrogen can also react with sulfonyl chlorides to form sulfonamides or participate in reductive amination reactions with aldehydes and ketones. acs.org

These N-functionalization reactions are crucial for incorporating the azetidine scaffold into more complex molecules, such as pharmaceutical candidates and ligands for catalysis.

C-H Functionalization at Azetidine Ring Carbons

Direct functionalization of C(sp³)–H bonds on the azetidine ring represents a powerful and atom-economical strategy for synthesizing more complex derivatives. Recent advancements have demonstrated the feasibility of such transformations, which were previously challenging.

One notable approach involves the use of the azetidine ring as an ortho-directing group for the regioselective functionalization of arenes. nih.gov This method utilizes robust polar organometallic (lithiated) intermediates to achieve site-selective substitution on an aryl ring attached to the azetidine. nih.gov The coordinating ability of the azetidine nitrogen atom plays a crucial role in directing the lithiation to the ortho positions. nih.gov By carefully selecting the reaction conditions, various substitution patterns, including 1,2,3-trisubstitution and even exhaustive substitution of the aromatic ring, can be achieved. nih.gov

In 2017, a novel method for the C(sp³)–H arylation of azetidines was reported, showcasing the direct functionalization of the heterocyclic ring itself. rsc.org Furthermore, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This reaction proceeds through the reductive elimination at an alkyl–Pd(IV) intermediate, facilitated by an oxidant and an additive, leading to the formation of the azetidine ring. rsc.org

A visible-light-induced copper-catalyzed [3+1] radical cascade cyclization of tertiary alkylamines with alkynes has also been developed, which involves the functionalization of two α-amino C(sp³)-H bonds to construct the azetidine ring. nih.gov This method is characterized by its atom economy and the ability to create densely substituted azetidines. nih.gov

Electrophilic and Nucleophilic Additions to Substituted Azetidines

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles. These reactions provide a versatile pathway to linear, functionalized amine derivatives.

Electrophilic Additions: While classic electrophilic addition reactions are more characteristic of unsaturated systems like alkenes, the interaction of electrophiles with the azetidine nitrogen can lead to ring activation and subsequent transformations. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org Protonation or Lewis acid coordination at the nitrogen atom can facilitate ring-opening by a nucleophile.

Nucleophilic Additions and Ring-Opening: Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Azetidinium ions, formed by quaternization of the azetidine nitrogen, are particularly susceptible to nucleophilic attack. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

Electronic Effects: Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is substituted with electron-withdrawing or conjugating groups such as aryl, alkenyl, cyano, or carbonyl groups. magtech.com.cn These groups stabilize the transition state of the C-N bond cleavage. magtech.com.cn

Steric Effects: In the case of 2-alkylazetidines, sterically bulky or strong nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

A variety of nucleophiles, including alcohols, have been used to open chiral azetidines, providing enantiopure γ-amino ethers. rsc.org The reaction is often catalyzed by a Lewis acid. rsc.org Intramolecular nucleophilic attack by a pendant amide group can also lead to acid-mediated ring-opening decomposition. nih.govacs.org

| Azetidine Derivative | Nucleophile/Conditions | Product Type | Controlling Factor |

|---|---|---|---|

| 2-Arylazetidinium | Various Nucleophiles | γ-Functionalized Amine | Electronic |

| 2-Alkylazetidinium | Bulky/Strong Nucleophiles | γ-Functionalized Amine (attack at less substituted carbon) | Steric |

| (S)-2-phenyl-N-tosylazetidine | Alcohols/Cu(OTf)₂ | Enantiopure γ-Amino Ether | Electronic/Catalyst |

| N-substituted azetidine with pendant amide | Acidic pH | Ring-opened decomposition product | Intramolecular Nucleophilic Attack |

Cycloaddition Reactions Involving Azetidine Derivatives

Cycloaddition reactions represent a highly efficient method for the construction of the azetidine ring.

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govnih.gov Recent advancements have utilized visible light and a photocatalyst to promote this reaction, overcoming some of the challenges associated with direct UV irradiation. rsc.orgnih.gov This approach allows for the use of a broader range of substrates, including unactivated alkenes. rsc.org

The Staudinger synthesis , a [2+2] cycloaddition of a ketene and an imine, is a well-established method for synthesizing β-lactams (azetidin-2-ones). mdpi.comresearchgate.netresearchgate.net The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

Furthermore, azetidines can be synthesized via a [3+1] cycloaddition of an azomethine ylide with an isocyanide, catalyzed by a Lewis acid. rsc.org A novel [3+1] radical cascade cyclization has also been reported, using visible-light-induced copper catalysis to react tertiary amines with alkynes. nih.gov

Rearrangement Processes of Azetidine Ring Systems

Rearrangement reactions offer pathways to expand or transform the azetidine ring. The Stevens rearrangement , a magtech.com.cnnih.gov-rearrangement of an ammonium (B1175870) ylide, has been applied to the one-carbon ring expansion of aziridines to form azetidines. nih.gov This biocatalytic approach utilizes an engineered enzyme to control both chemo- and stereoselectivity. nih.gov Conversely, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine via a magtech.com.cnnih.gov-Stevens rearrangement. nih.gov

Ring contraction of five-membered heterocycles, such as α-bromo-N-sulfonylpyrrolidinones, can also lead to the formation of α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This process involves a nucleophilic addition-ring contraction sequence. organic-chemistry.org

Investigation of Reaction Mechanisms

Understanding the mechanisms of azetidine ring formation and its subsequent transformations is crucial for developing new synthetic methods and controlling reaction outcomes.

Elucidation of Azetidine Ring Formation Mechanisms

The formation of the azetidine ring can proceed through various mechanistic pathways depending on the synthetic strategy.

Norrish–Yang Cyclization: This photochemical reaction involves an intramolecular 1,5-hydrogen abstraction from an α-aminoacetophenone, leading to a 1,4-biradical intermediate that subsequently closes to form the azetidine ring. beilstein-journals.orgresearchgate.net

Palladium-Catalyzed C–H Amination: The mechanism for this intramolecular cyclization involves the generation of an octahedral Pd(IV) species. rsc.org Dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) intermediate, followed by displacement and intramolecular cyclization, leads to the formation of the azetidine. rsc.org

Aza Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition can proceed through either an excited singlet state or a triplet state of the imine or alkene. nih.gov The singlet state reaction is often concerted, leading to high stereoselectivity, while the triplet state mechanism may involve a diradical intermediate. rsc.orgnih.gov

[3+1] Radical Cascade Cyclization: Under photoredox copper catalysis, the reaction of tertiary amines with alkynes is proposed to proceed through a radical mechanism, involving the activation of two C-H bonds alpha to the nitrogen atom, followed by intramolecular ring closure. nih.gov

Studies on Ring Opening and Transformation Pathways

The pathways for azetidine ring-opening are dictated by the nature of the reactants and the reaction conditions.

Nucleophilic Ring Opening: The mechanism of nucleophilic ring-opening of azetidinium ions is typically an Sₙ2 process. nih.gov The regioselectivity is a result of a complex interplay between steric hindrance and the electronic stabilization of the transition states. magtech.com.cn For instance, in an acid-mediated intramolecular ring-opening, protonation of the azetidine nitrogen is a likely precursor to the nucleophilic attack by a pendant group. nih.gov The rate of this decomposition is sensitive to pH. nih.gov

Photochemical Ring Opening: Following their formation via Norrish-Yang cyclization, azetidinols can undergo ring-opening upon the addition of electrophilic reagents like electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy leverages the strain energy pre-installed in the four-membered ring to drive the subsequent functionalization step. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to better understand the parameters governing the regioselectivities observed in nucleophilic ring-opening reactions, providing insights into the transition state geometries and energies. nih.gov

Role of Intermediates in Azetidine Chemistry

The chemical transformations of azetidines are fundamentally dictated by the formation of highly reactive intermediates. These transient species are key to understanding the reaction mechanisms, regioselectivity, and stereoselectivity of various synthetic routes. The significant ring strain within the four-membered ring is a driving force for the formation of these intermediates, which subsequently undergo facile transformations. rsc.orgnih.gov

Azetidinium Ions

A central intermediate in azetidine chemistry is the azetidinium ion . This quaternary ammonium species is readily formed by the protonation or alkylation of the azetidine nitrogen. nih.govnih.gov The formation of the azetidinium ion dramatically increases the ring strain and activates the ring for nucleophilic attack. This activation is a common strategy in the ring-opening of azetidines. For instance, in the presence of a polar solvent like water or ethanol, epichlorohydrin (B41342) can react with secondary amines to form an intermediate which then rearranges to an azetidinium product. nih.gov

These azetidinium ions are highly electrophilic, and their subsequent reaction with nucleophiles provides a reliable method for the regioselective synthesis of substituted γ-aminoketones, α-(trifluoromethyl)amines, and 3-aryloxy-3-aryl-1-propanamines, which are key precursors for selective serotonin reuptake inhibitors. nih.gov The regioselectivity of the nucleophilic attack is a subject of detailed study, offering insights into the electronic and steric factors governing the reaction. nih.gov In some cases, reactive bicyclic azetidinium salts can be formed through intramolecular nucleophilic displacement, which can then rearrange to form larger ring systems, such as piperidines. rsc.org

N-Acyliminium and N-Acylazetidinium Ions

When the azetidine nitrogen is acylated, it can lead to the formation of N-acyliminium or N-acylazetidinium ions , particularly in the presence of Lewis or protic acids. nih.govresearchgate.net These intermediates are powerful electrophiles that readily react with a wide range of weak or soft nucleophiles. nih.gov The reaction of N-acylazetidines with various acid chlorides generates N-acylazetidinium ion intermediates. nih.gov These intermediates can then react with the chloride counter-ion, leading to ring-opened β-amino-β-chlorocarbonyl compounds. nih.gov The formation of N-acyliminium ions is a cornerstone for the synthesis of α-functionalized amino compounds and various biologically active nitrogen-containing heterocycles. nih.govarkat-usa.org

Other Reactive Intermediates

Beyond cationic intermediates, azetidine chemistry involves other transient species:

Azametallacyclobutane Intermediates : In transition metal-catalyzed reactions, particularly with nickel, oxidative addition of the catalyst to the azetidine ring can form an isolable azametallacyclobutane. This intermediate is competent for C-C bond formation, and its formation proceeds by insertion into the less sterically hindered C-N bond. mdpi.com

Zwitterionic Intermediates : In certain reactions, such as those involving carbene precursors, the mechanism may proceed through zwitterionic intermediates. The nature of these intermediates can influence whether the reaction proceeds in a concerted or stepwise fashion, affecting the stereochemical outcome of the products. chemrxiv.org

Lactone and Lactam Intermediates : Acid-mediated intramolecular ring-opening of N-substituted azetidines can occur via nucleophilic attack by a pendant amide group. This process has been shown to proceed through a lactone intermediate which subsequently rearranges to a more stable lactam. nih.gov

The controlled formation and subsequent reaction of these diverse intermediates are crucial for harnessing the synthetic potential of the strained azetidine ring, enabling the construction of complex molecular architectures. rsc.orgmagtech.com.cn

Table 1: Key Intermediates in Azetidine Chemistry

| Intermediate Type | Precursor(s) | Formation Conditions | Subsequent Transformation(s) |

| Azetidinium Ion | Azetidine, Electrophile (e.g., H+, Alkyl halide) | Protonation or Alkylation | Nucleophilic ring-opening, Rearrangement |

| N-Acylazetidinium Ion | N-Acylazetidine, Acid Chloride | Acylation of azetidine nitrogen | Nucleophilic ring-opening by halide |

| N-Acyliminium Ion | N-Acyl hemiaminal or equivalent | Lewis or protic acid catalysis | Nucleophilic addition (C-C or C-heteroatom bond formation) |

| Azametallacyclobutane | N-Sulfonyl azetidine, Ni(II) catalyst | Oxidative addition of metal to C-N bond | C-C bond formation via cross-coupling |

| Lactone Intermediate | N-substituted azetidine with pendant amide | Acid-mediated intramolecular cyclization | Rearrangement to lactam |

| Zwitterionic Intermediate | Methyleneaziridine, Carbene precursor | Carbene transfer reaction | Ring expansion to form piperidines or azetidines |

Advanced Spectroscopic and Structural Characterization of Azetidine Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of azetidinium salts in solution, offering unambiguous information about the proton and carbon framework, as well as direct observation of other NMR-active nuclei like nitrogen and fluorine.

The ¹H NMR spectrum of azetidine (B1206935) hydrochloride provides definitive information regarding its strained four-membered ring structure. In the azetidinium cation, the proton environment is relatively simple, consisting of two chemically distinct sets of methylene (B1212753) protons.

α-Protons: The four protons on the carbons adjacent to the positively charged nitrogen atom (C2 and C4) are chemically equivalent. They appear as a downfield signal due to the electron-withdrawing effect of the adjacent ammonium (B1175870) group. This signal typically manifests as a triplet.

β-Protons: The two protons on the C3 carbon are also equivalent to each other. They are situated further from the nitrogen atom and thus resonate at a higher field (upfield) compared to the α-protons. This signal appears as a quintet due to coupling with the four neighboring α-protons.

The protonated amine (N-H) signals are often broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature. In some cases, they may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum.

Table 1: Representative ¹H NMR Spectroscopic Data for Azetidine Hydrochloride

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α-CH₂ (C2-H, C4-H) | ~3.9 - 4.1 | Triplet (t) | ~8.0 |

| β-CH₂ (C3-H) | ~2.5 - 2.7 | Quintet (p) | ~8.0 |

| N-H₂ | Variable (e.g., ~9.0 - 10.0) | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals corresponding to the two non-equivalent carbon atoms in the ring. Similar to the ¹H NMR spectrum, the carbons adjacent to the positively charged nitrogen (C2 and C4) are deshielded and appear at a lower field compared to the C3 carbon. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C2, C4 | ~45 - 48 |

| C3 | ~18 - 21 |

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atom. While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it is a powerful tool. For azetidinium salts, the nitrogen resonance is significantly shifted compared to the free azetidine base. ipb.pt Protonation typically causes a substantial upfield shift. The chemical shift for the nitrogen in the azetidinium cation is influenced by solvent and the nature of the counter-ion. researchgate.net Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can correlate the nitrogen atom with its attached protons, aiding in definitive assignments. researchgate.net

¹⁹F NMR Spectroscopy: For derivatives of this compound containing fluorine, ¹⁹F NMR is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, providing strong signals. nih.gov The chemical shifts are highly sensitive to the local electronic environment, spanning a wide range, which minimizes signal overlap. nih.gov In studies of fluorinated azetidine derivatives, ¹⁹F NMR can be used to confirm the position of fluorine substitution, assess conformational changes, and monitor chemical stability. acs.org For example, a fluorine atom attached to the azetidine ring would exhibit a characteristic chemical shift and coupling constants to nearby protons (JHF).

Mass Spectrometry (MS) for Molecular Identity and Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound, analysis is performed on the azetidinium cation (C₃H₈N⁺). The experimentally measured mass is compared to the calculated exact mass based on the masses of the most abundant isotopes of its constituent elements. An agreement within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for the Azetidinium Cation

| Ion Formula | Calculated Exact Mass (Da) |

| [C₃H₈N]⁺ | 58.0651 |

Note: this compound itself (C₃H₈ClN) has a monoisotopic mass of 93.0345 Da, but in typical ESI-MS, the observed ion is the protonated base.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would show an ionic crystal lattice composed of azetidinium cations and chloride anions.

The key structural features would include:

Ring Conformation: The four-membered azetidine ring is inherently strained and typically adopts a puckered, non-planar conformation to alleviate some of this strain.

Bond Lengths and Angles: The C-N and C-C bond lengths and internal ring angles would be precisely determined, reflecting the ring strain.

Hydrogen Bonding: The primary intermolecular interaction stabilizing the crystal lattice is the hydrogen bonding between the ammonium protons (N⁺-H) of the azetidinium cation and the chloride anions (Cl⁻). The geometry of these N-H···Cl hydrogen bonds can be accurately characterized.

Table 4: Expected Crystallographic Parameters and Structural Features for this compound

| Parameter | Expected Value / Feature |

| Crystal System | Ionic Lattice |

| Key Interactions | N-H···Cl Hydrogen Bonds |

| Cation Geometry | Puckered four-membered ring |

| C-N Bond Length | ~1.48 - 1.51 Å |

| C-C Bond Length | ~1.52 - 1.55 Å |

| C-N-C Angle | ~88° - 90° |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Hydrogen Bonding Studies

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum is dominated by vibrations associated with the azetidinium cation.

N-H Stretching: A very prominent and broad absorption band is observed in the region of approximately 2700-3300 cm⁻¹. This broadness is characteristic of the N⁺-H stretching vibrations in an ammonium salt involved in strong hydrogen bonding with the chloride counter-ion. rsc.org

C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds of the methylene groups in the ring typically appear in the 2850-3000 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the N-H₂ group gives rise to a band around 1560-1610 cm⁻¹.

C-H Bending: Methylene scissoring and wagging vibrations are expected in the 1400-1470 cm⁻¹ region.

FTIR is particularly useful for studying hydrogen bonding. The position, width, and intensity of the N-H stretching band are sensitive to the strength and nature of the hydrogen bonds within the crystal lattice. nih.gov Changes in temperature or pressure that affect these bonds would be reflected in the FTIR spectrum.

Table 5: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |

| N⁺-H Stretch (H-bonded) | 2700 - 3300 | Very Broad, Strong |

| C-H Stretch | 2850 - 3000 | Medium, Sharp |

| N-H Bend | 1560 - 1610 | Medium |

| C-H Bend | 1400 - 1470 | Medium |

Thermal Analysis (TM-DSC, TGA) for Phase Behavior and Stability Studies

Thermal analysis techniques, including Temperature-Modulated Differential Scanning Calorimetry (TM-DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the phase behavior, thermal stability, and decomposition profile of chemical compounds. For this compound, while comprehensive studies are not widely published, data from suppliers and research on related amine hydrochlorides and azetidine derivatives offer valuable insights.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal information about melting points, phase transitions, and purity. For this compound, a melting point of over 300 °C is reported, indicating a high degree of thermal stability. chemimpex.comsigmaaldrich.com In a typical DSC analysis of a stable crystalline solid like this compound, a sharp endothermic peak would be expected at its melting point, corresponding to the energy required to break the crystal lattice structure. The absence of significant thermal events prior to this high melting point would further confirm its stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. For amine hydrochlorides, thermal decomposition often involves the loss of hydrogen chloride gas, followed by the degradation of the organic amine. nih.gov A TGA thermogram of this compound would be expected to show a stable baseline with no significant mass loss until the onset of decomposition at elevated temperatures. The decomposition may occur in one or more steps, with the initial mass loss likely corresponding to the liberation of HCl.

Studies on the thermal behavior of other amine hydrochlorides can provide a comparative framework. For instance, the thermal analysis of more complex pharmaceutical salts often reveals multi-step decomposition processes that can be correlated with the loss of specific functional groups or molecular fragments. researchgate.net The high reported melting point of this compound suggests that its decomposition would occur at a similarly high temperature, making it a thermally robust compound. chemimpex.comsigmaaldrich.com

The following interactive table summarizes hypothetical thermal analysis data for this compound based on typical observations for similar small amine hydrochlorides.

| Thermal Property | Technique | Expected Observation | Significance |

| Melting Point | DSC | Sharp endotherm >300 °C | High thermal stability of the crystal lattice. |

| Onset of Decomposition | TGA | >300 °C | Indicates the temperature at which significant thermal degradation begins. |

| Mass Loss Event 1 | TGA | Corresponds to loss of HCl | Characteristic decomposition pathway for hydrochloride salts. |

| Residue at High Temp. | TGA | Minimal | Suggests complete decomposition of the organic moiety. |

Detailed Research Findings from Analogous Compounds:

Research on various azetidine derivatives provides some indication of their thermal properties, although these are influenced by the specific substituents. For example, some N-substituted azetidine derivatives exhibit melting points that are significantly lower than the parent hydrochloride salt, reflecting the impact of the substituent on the crystal packing and intermolecular forces. nih.govjmchemsci.com The high melting point of this compound is a direct consequence of the strong ionic interactions in its crystal lattice.

Electron Microscopy Techniques (e.g., Cryo-FE-SEM) for Microstructural Insights

Electron microscopy techniques are powerful tools for visualizing the microstructure of materials at high resolution. For a crystalline solid like this compound, techniques such as Cryo-Field Emission Scanning Electron Microscopy (Cryo-FE-SEM) can provide valuable information about particle size, shape, and morphology.

Cryo-FE-SEM involves the rapid freezing of a sample to cryogenic temperatures, which helps to preserve its native structure and prevent damage from the electron beam. This technique would be particularly useful for examining the crystalline habit of this compound. By visualizing the crystals, one could obtain information about their symmetry, facet development, and the presence of any defects. This microstructural information is critical in pharmaceutical applications as it can influence properties such as solubility, dissolution rate, and bioavailability.

The insights that could be gained from electron microscopy of this compound and its derivatives are summarized in the interactive table below.

| Microstructural Feature | Technique | Potential Insights | Importance |

| Crystal Morphology | Cryo-FE-SEM | Visualization of crystal shape, size, and faceting. | Influences powder flow, compaction, and dissolution properties. |

| Particle Size Distribution | SEM | Determination of the range and average size of crystals. | Affects solubility and bioavailability. |

| Surface Topography | SEM | Examination of surface features and defects. | Can impact chemical reactivity and stability. |

| Polymorphic Forms | Electron Diffraction | Identification of different crystalline structures. | Different polymorphs can have distinct physical and chemical properties. |

Detailed Research Findings from Azetidine Derivatives:

While direct electron microscopy studies on this compound are lacking, the broader context of characterizing azetidine-based scaffolds for various applications highlights the importance of understanding their three-dimensional structure. nih.govresearchgate.netrsc.org The synthesis of diverse libraries of azetidine derivatives for drug discovery often involves detailed structural analysis, which can include X-ray crystallography to determine the precise arrangement of atoms in the crystal. nih.gov Electron microscopy would serve as a complementary technique to provide information on the macroscopic morphology of the crystalline powders of these derivatives.

Computational and Theoretical Studies on Azetidine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn govern their chemical behavior. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. cuny.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular properties. In the context of azetidine (B1206935) chemistry, DFT is employed to calculate fundamental parameters that dictate reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

DFT calculations also provide insights into charge distribution and molecular electrostatic potential, identifying electrophilic and nucleophilic sites within the azetidine ring and its substituents. For instance, DFT-based calculations have been used to compare the reactivity of azetidinyl oxadiazoles, revealing that a lower energetic barrier for a transition state was related to favorable Natural Bond Orbital (NBO) charges on the azetidine carbon. nih.gov These theoretical calculations help rationalize observed experimental outcomes and predict the behavior of novel azetidine derivatives. mdpi.comscispace.com

Table 1: Application of DFT in Azetidine Reactivity Analysis

| Calculated Property | Significance in Azetidine Chemistry | Reference Example |

| HOMO-LUMO Energies | Predicts chemical reactivity and kinetic stability. | Analysis of inhibitor electron donation/acceptance ability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Understanding charge distribution in azetidin-2-one (B1220530) derivatives. researchgate.net |

| Transition State (TS) Energy | Determines the activation energy and feasibility of a reaction pathway. | Lower TS energy in a substituted azetidine explained its higher reactivity. nih.gov |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on specific atoms. | Favorable NBO charge on azetidine carbon correlated with reactivity. nih.gov |

Computational modeling is crucial for elucidating the complex mechanisms of chemical reactions involving azetidines. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the lowest energy pathways from reactants to products. cuny.edu DFT calculations are frequently used to model these pathways, providing detailed geometries and energies for all species involved.

For example, in the synthesis of azetidines via radical cascade cyclization, DFT calculations were instrumental in showing that a tertiary radical intermediate was a critical species for the success of the cyclization step. researchgate.net Similarly, computational studies of the aza Paternò-Büchi reaction, a photocycloaddition method for synthesizing azetidines, have helped to understand the behavior of excited-state imines and the challenges associated with this approach. researchgate.netrsc.org In another study, a concerted SN2-like reaction mechanism for the ring-opening of an azetidine was proposed based on DFT modeling of the transition state. nih.gov These models provide a step-by-step view of the reaction, which is often impossible to obtain through experimental means alone.

A significant advantage of computational chemistry is its ability to predict the outcome of reactions with different substrates, thereby guiding synthetic efforts and avoiding trial-and-error experimentation. mit.eduthescience.dev This predictive power has been successfully applied to azetidine synthesis.

In a notable study, researchers at MIT and the University of Michigan developed computational models to predict which combinations of alkenes and oximes would successfully react to form azetidines in a photocatalyzed reaction. mit.eduthescience.dev By calculating the frontier orbital energies for a range of potential reactants, the model could quickly predict whether a given pair would lead to the desired azetidine product. mit.edu The model's predictions were tested experimentally and found to be highly accurate, confirming that the accessible substrate range for this synthesis was much broader than previously assumed. thescience.dev Of 27 computationally studied combinations, 18 were tested in the lab, with the majority of predictions proving correct. mit.eduthescience.dev This approach allows for the rapid prescreening of compounds, saving significant time and resources. mit.edu

Table 2: Predictive Modeling of Alkene-Oxime Pairs for Azetidine Synthesis

| Computational Prediction | Experimental Result | Number of Pairs |

| Reaction will occur with sufficient yield | Successful synthesis | >10 |

| Reaction will not occur or yield will be low | Unsuccessful/low yield | ~8 |

| Total Pairs Tested Experimentally | 18 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how azetidine-containing structures move, flex, and interact with their environment, such as a solvent or a biological receptor. mdpi.com